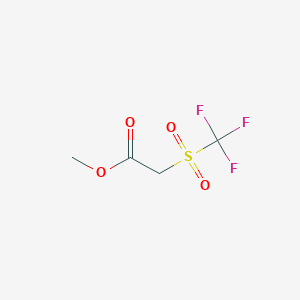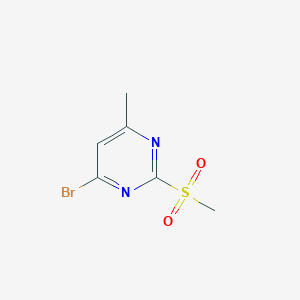
4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine
描述
4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 6th position, and a methylsulfonyl group at the 2nd position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methyl thiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide and sodium tungstate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
科学研究应用
4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the bromine atom at the 4th position.
4-Bromo-2-methylpyridine: Contains a pyridine ring instead of a pyrimidine ring.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Contains chlorine atoms instead of a bromine atom and a methyl group.
Uniqueness
4-Bromo-6-methyl-2-(methylsulfonyl)pyrimidine is unique due to the presence of both a bromine atom and a methylsulfonyl group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
属性
IUPAC Name |
4-bromo-6-methyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-4-3-5(7)9-6(8-4)12(2,10)11/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMHOMWYCHBDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)
![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)
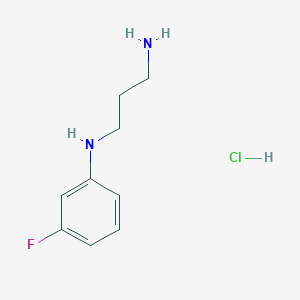
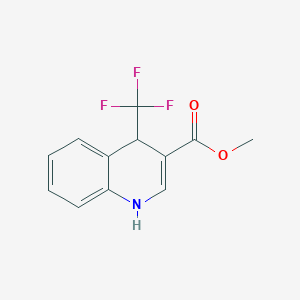
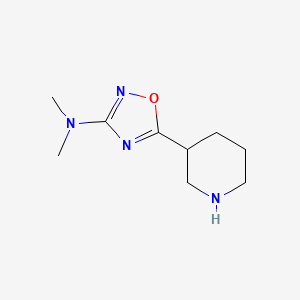
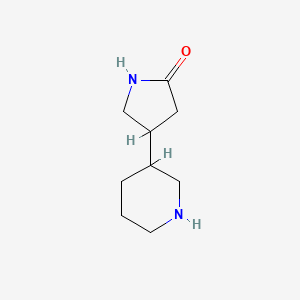
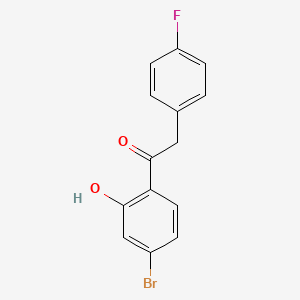
![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)
![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)
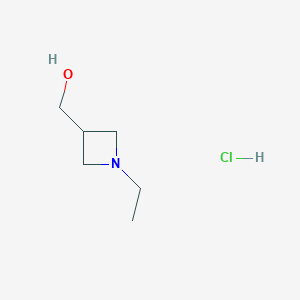
![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
